6-(Trifluoromethoxy)-1H-indole

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

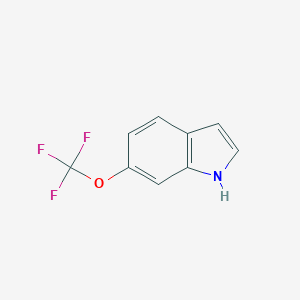

Structure

2D Structure

Eigenschaften

IUPAC Name |

6-(trifluoromethoxy)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)14-7-2-1-6-3-4-13-8(6)5-7/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODJNBPQUZSJKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621997 | |

| Record name | 6-(Trifluoromethoxy)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467451-91-8 | |

| Record name | 6-(Trifluoromethoxy)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Trifluoromethoxy 1h Indole and Analogues

Evolution of Indole (B1671886) Synthesis: From Classical to Contemporary Approaches

The synthesis of the indole nucleus, a cornerstone of heterocyclic chemistry, has undergone a significant transformation over the past century. Initial strategies, now considered classical, laid the groundwork for indole chemistry but were often hampered by harsh reaction conditions and limited substrate scope. bohrium.comresearchgate.netrsc.org These foundational methods include the Fischer, Bartoli, Reissert, Cadogan, and Leimgruber–Batcho syntheses. bohrium.comrsc.orgrsc.orgresearchgate.net Each of these approaches involves the construction of the indole ring from acyclic precursors, relying on reactions such as acid-catalyzed cyclization of phenylhydrazones (Fischer), or the reductive cyclization of ortho-nitrotoluenes (Leimgruber–Batcho). researchgate.net

Contemporary indole synthesis has shifted towards more efficient and versatile methodologies, driven by the advent of transition-metal catalysis and a deeper understanding of reaction mechanisms. researchgate.nettandfonline.com Modern approaches, particularly those involving C-H activation, offer a more direct and atom-economical route to functionalized indoles, often with greater regioselectivity and milder reaction conditions. mdpi.comresearchgate.net These advanced techniques bypass the need for pre-functionalized starting materials, a common requirement in classical syntheses, thereby streamlining the path to complex indole derivatives. mdpi.com The evolution from multi-step, often low-yielding classical procedures to one-pot, tandem strategies highlights the progress in organic synthesis, enabling the construction of highly tailored indole scaffolds like 6-(trifluoromethoxy)-1H-indole. bohrium.comrsc.org

Targeted Functionalization at the 6-Position of the Indole Scaffold

Functionalization of the indole core at the C4 to C7 positions of the benzene (B151609) ring is notoriously challenging due to the higher intrinsic reactivity of the C2 and C3 positions in the pyrrole (B145914) moiety. mdpi.comrsc.org The C6-position, in particular, has been difficult to modify selectively. frontiersin.org Overcoming this hurdle has required the development of sophisticated strategies that can direct reactions away from the more reactive sites.

A predominant strategy involves the use of directing groups attached to the indole nitrogen (N1) or another position on the ring. rsc.org These groups can chelate to a metal catalyst, positioning it in proximity to the C6 C-H bond and facilitating its activation. For instance, bulky directing groups at the N1 position, such as triisopropylsilyl (TIPS) or di-tert-butylphosphine (B3029888) oxide (P(O)tBu2), can sterically hinder the C7 position and electronically favor functionalization at the C6 position. thieme-connect.comnih.gov

Recent breakthroughs have demonstrated the efficacy of various catalytic systems for C6 functionalization:

Iridium-catalyzed borylation: This method has emerged as a powerful tool for installing a boryl group at the C6 position, which can then be converted into a wide range of other functional groups. thieme-connect.com The use of specific ligands, such as 1,10-phenanthroline, can control the regioselectivity of the borylation. rsc.org

Ruthenium-catalyzed alkylation and alkenylation: By employing an N-pyrimidinyl directing group, researchers have achieved remote C6-selective C-H alkylation. scispace.comacs.org An ancillary directing group at the C3 position can also prove pivotal in achieving reactivity at the C6 position. scispace.comacs.org

Palladium-catalyzed arylation: With the aid of a "U-shaped" template ligand, palladium catalysts can direct the arylation of indoles to the C6 position. frontiersin.orgthieme-connect.com

Copper-catalyzed arylation: Using a di-tert-butylphosphine oxide directing group, copper(I) oxide has been used to catalyze the C6-arylation of indoles with diaryliodonium salts. thieme-connect.comnih.gov

Beyond metal catalysis, organocatalytic and biocatalytic methods are also emerging. Brønsted acids have been shown to catalyze the C6-functionalization of 2,3-disubstituted indoles with specific electrophiles. frontiersin.org Furthermore, enzymes like prenyltransferases have demonstrated high regioselectivity for alkylating the C6 position of complex indole-containing natural products. mdpi.com

| Method | Catalyst/Reagent | Directing Group | Functional Group Introduced | Ref. |

| Borylation | [Ir(OMe)(COD)]₂ / Ligand | N-Si(i-Pr)₃ | -B(pin) | thieme-connect.com |

| Arylation | CuO | N-P(O)tBu₂ | Aryl | thieme-connect.comnih.gov |

| Alkylation | [RuCl₂(p-cymene)]₂ | N-Pyrimidinyl / C3-ester | Alkyl | scispace.com |

| Arylation | Pd(OAc)₂ / Norbornene | 4-Amino | Aryl | thieme-connect.com |

| Alkylation | TsOH·H₂O | None (on 2,3-disubstituted indoles) | Substituted benzyl (B1604629) | frontiersin.org |

| Prenylation | CdpNPT (enzyme) | None (on Tryprostatin B) | Prenyl and others | mdpi.com |

Catalytic Strategies for Fluorinated Indole Synthesis

The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, into the indole scaffold can significantly modulate the physicochemical and biological properties of the molecule. The synthesis of such fluorinated indoles often requires specialized catalytic methods capable of forming carbon-fluorine bonds or installing fluoroalkyl groups with high efficiency and selectivity. mdpi.combohrium.com

Metal-Catalyzed Reactions for C-F Bond Formation and Functionalization

Transition-metal catalysis is a cornerstone for the synthesis of fluorinated aromatic compounds, including indoles. These methods can be broadly categorized into direct fluorination (C-F bond formation) and the introduction of fluorine-containing moieties (functionalization).

For the introduction of trifluoromethyl (CF₃) groups, a close analogue to the trifluoromethoxy (OCF₃) group, several metal-catalyzed approaches have been developed. Copper and palladium catalysts are frequently employed for the trifluoromethylation of indoles, often via a C-H activation mechanism. mdpi.combeilstein-journals.org For example, copper(II)-catalyzed oxidative trifluoromethylation using sodium trifluoromethanesulfinate (CF₃SO₂Na) has been shown to be an effective method for the C2-trifluoromethylation of various indoles. mdpi.com

While direct trifluoromethoxylation of indoles is less commonly reported, general strategies for arene trifluoromethoxylation often involve copper or palladium catalysts and a suitable OCF₃ source. These methods could conceptually be applied to indole precursors. The synthesis of compounds like ethyl 6-(trifluoromethyl)-1H-indole-3-carboxylate demonstrates that the C6 position is accessible for the introduction of fluorine-containing groups through classical or modern cyclization strategies starting from appropriately substituted anilines. thieme-connect.comresearchgate.net

| Metal Catalyst | Fluoro-Group Source | Position Functionalized | Key Features | Ref. |

| Cu(OAc)₂ | Togni Reagent | C2 | Oxidative trifluoromethylation | mdpi.com |

| Cu(II) | CF₃SO₂Na | C2 | Uses inexpensive CF₃ source | mdpi.com |

| Pd(dba)₂ | Vinyl triflates | Varies | Trifluoromethylation of vinyl groups | beilstein-journals.org |

| [Ir(OMe)(COD)]₂ | B₂pin₂ | C6, C7 | Borylation as a precursor to other groups | thieme-connect.comacs.org |

C-H Activation Methodologies in Indole Annulation

C-H activation has revolutionized the synthesis of heterocycles, including the indole ring system. tandfonline.comresearchgate.net In the context of indole annulation, C-H activation strategies allow for the direct coupling of anilines with alkynes or other partners to construct the indole core, often with high regioselectivity. This approach is particularly valuable for preparing substituted indoles that would be difficult to access through classical methods.

Ruthenium and rhodium catalysts are prominent in this field. mdpi.commdpi.com For instance, cationic ruthenium complexes can catalyze the [3+2] annulation of anilines (bearing a removable directing group) with internal alkynes to form 2,3-disubstituted indoles. mdpi.com These reactions can even be performed in sustainable solvents like water. mdpi.com The mechanism typically involves the directing-group-assisted cyclometalation of the aniline (B41778), followed by alkyne insertion and reductive elimination to form the indole ring and regenerate the active catalyst. researchgate.net

By selecting an aniline precursor with a trifluoromethoxy group at the para-position relative to the amine, these C-H activation-based annulation methods provide a direct route to this compound derivatives. This strategy offers a significant advantage over classical methods that might require the synthesis of a more complex, pre-functionalized starting material.

Photochemical and Electrochemical Approaches for Fluoroindole Derivatives

In recent years, photochemical and electrochemical methods have emerged as powerful and often milder alternatives for the synthesis of complex organic molecules, including fluorinated indoles. bohrium.comrsc.org These techniques utilize light or electric current to drive reactions, often avoiding the need for harsh reagents or high temperatures.

Photochemical methods have been successfully applied to the synthesis of fluorinated indoles. Visible-light photoredox catalysis, for example, can be used to generate trifluoromethyl radicals from a suitable precursor, which can then add to the indole ring. researchgate.net Ruthenium-based photocatalysts have been used to mediate the synthesis of 3-fluoroindoles from N-arylamines substituted with an iododifluoromethyl group. Another approach involves the photochemical cyclization of 1,2,3-triazoles to form indoles, a method that has been used to generate ethyl 2-(trifluoromethyl)-1H-indole-3-carboxylate. unifr.ch

Electrochemical methods offer a green and efficient way to generate reactive species and drive reactions. Anodic oxidation can be used to achieve the dearomatization of indoles while simultaneously introducing fluorine-containing groups. This has been demonstrated in the synthesis of trifluoromethylated 3,3-spiroindolines under oxidant-free conditions, showcasing a robust and environmentally friendly approach to complex fluorinated heterocycles. acs.org

Green Chemistry Principles in the Synthesis of this compound Precursors

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances, are increasingly influencing the design of synthetic routes. tandfonline.comresearchgate.net The synthesis of precursors for this compound can benefit significantly from these principles.

One key aspect is the use of environmentally benign solvents. Water has been successfully employed as a solvent for some indole syntheses, such as the reaction of indoles with β-fluoro-β-nitrostyrenes, which proceeds without a catalyst. researchgate.net The use of water not only reduces the reliance on volatile organic compounds but can also enhance reactivity and selectivity in certain cases.

Other green chemistry strategies applicable to the synthesis of fluorinated indole precursors include:

Microwave-assisted synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, leading to more energy-efficient processes. This has been applied to the synthesis of novel fluorinated indole derivatives. tandfonline.com

Catalyst-free reactions: Developing reactions that proceed efficiently without a catalyst is a major goal of green chemistry. Some indole functionalizations can be achieved under catalyst-free conditions, for example, by using visible light irradiation or by simply heating the reactants in a suitable solvent or under solvent-free conditions. acs.orgopenmedicinalchemistryjournal.com

Atom economy: Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product is a core green principle. C-H activation and annulation reactions are often highly atom-economical as they avoid the use of pre-functionalized substrates and the generation of stoichiometric byproducts. mdpi.com

A notable example of a green approach is the direct decarboxylative fluoroacylation of indole carboxylic acids, which proceeds without any metal catalyst or additives, featuring high efficiency and simple reaction conditions. acs.org Applying these green principles to the synthesis of the aniline and other fragments required for the construction of this compound can lead to more sustainable and cost-effective manufacturing processes.

Biological and Pharmacological Investigations of 6 Trifluoromethoxy 1h Indole Derivatives

Broad Spectrum of Biological Activities Associated with Indole (B1671886) Scaffolds

The indole ring system is a fundamental structural motif found in a vast array of biologically active compounds, including alkaloids, amino acids like tryptophan, and neurotransmitters such as serotonin (B10506) and melatonin. pcbiochemres.comajchem-b.com Its structural versatility allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nrfhh.commdpi.com Consequently, indole derivatives have been extensively investigated and developed for various therapeutic applications. chula.ac.thresearchgate.net

The diverse biological activities attributed to the indole scaffold include:

Anti-cancer: Many indole derivatives have demonstrated potent anti-tumor activities. ajchem-b.comnrfhh.com

Anti-inflammatory: Compounds like indomethacin (B1671933), which contains an indole core, are well-established nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.comjetir.org

Anti-infective: This includes antibacterial, antifungal, antiviral, and antimalarial properties. nih.govresearchgate.netresearchgate.net

Anticonvulsant: Certain indole derivatives have shown efficacy in preventing seizures. pcbiochemres.comresearchgate.net

Antihypertensive: The indole structure is present in drugs used to manage high blood pressure. researchgate.net

Antioxidant: The indole nucleus can act as a scavenger of free radicals. ajchem-b.com

This wide range of activities has established the indole scaffold as a crucial building block in the design and discovery of new therapeutic agents. chula.ac.thymerdigital.com

Influence of the Trifluoromethoxy Group on Pharmacological Profiles

The introduction of a trifluoromethoxy (-OCF3) group into a molecular scaffold is a key strategy in modern drug design to enhance the physicochemical and biological properties of a compound. mdpi.comscilit.com This functional group is increasingly utilized in pharmaceuticals due to its unique combination of properties that can significantly impact a drug's efficacy, metabolic stability, and pharmacokinetic profile. ontosight.ai The -OCF3 group is highly lipophilic and possesses strong electron-withdrawing characteristics, which can modulate a molecule's interaction with biological targets and its behavior within the body. mdpi.com

A primary role of the trifluoromethoxy group in drug design is the modulation of lipophilicity, a critical factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com The -OCF3 group is considered one of the most lipophilic substituents, which can enhance a compound's ability to permeate biological membranes. mdpi.com

Furthermore, the trifluoromethoxy group significantly contributes to the metabolic stability of a drug candidate. mdpi.comenamine.net Its strong electron-withdrawing nature can shield adjacent parts of the molecule from metabolic enzymes, thereby increasing the drug's half-life and reducing the required dosage. mdpi.com While polyfluoroalkylation typically increases lipophilicity, strategic placement can lead to improved metabolic stability without a drastic increase in lipophilicity, expanding the tools available for medicinal chemists. ugent.be Studies on N-trifluoromethyl azoles, for instance, have shown that compared to their N-methyl counterparts, they exhibit higher lipophilicity and can have increased metabolic stability and permeability. nih.gov

Efficacy Studies of 6-(Trifluoromethoxy)-1H-indole Analogues in Disease Models

The incorporation of the 6-(trifluoromethoxy) substituent onto the indole scaffold has led to the development of analogues with promising efficacy in various disease models.

In the search for new anti-malarial agents, researchers have investigated 1,2,4-triazino[5,6b]indole derivatives. Studies have shown that the presence of a trifluoromethyl group at the 6-position of the indole ring system significantly increases the in vitro anti-malarial activity against both chloroquine-sensitive (D10) and chloroquine-resistant (RSA11) strains of Plasmodium falciparum. nih.gov In contrast, the unsubstituted analogues were found to be inactive. nih.gov This highlights the critical role of the trifluoromethyl group in conferring anti-malarial properties to this class of indole derivatives. nih.govsci-hub.se

Table 1: Anti-malarial Activity of 1,2,4-Triazino[5,6b]indole Derivatives

| Compound | Substitution at Position 6 | Anti-malarial Activity | Reference |

| Analogue 1 | H | Inactive | nih.gov |

| Analogue 2 | CF3 | Active | nih.gov |

Derivatives of 5-(trifluoromethoxy)-1H-indole-2,3-dione have been synthesized and evaluated for their anti-cancer properties. Specifically, 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivatives have demonstrated selective cytotoxic effects on lymphoid-originated cancer cells. nih.gov These compounds were found to have cytotoxic effects against various leukemia and lymphoma cell lines at submicromolar concentrations. nih.gov For instance, the 4-bromophenyl substituted derivative was identified as the most effective and selective compound against P3HR1 and P3HR1 Vin resistance lymphoma cells, with IC50 values of 0.96 and 0.89 μM, respectively. nih.gov The cytotoxic mechanism of some nitrogenous heterocycles involves the inhibition of tubulin, which is essential for mitotic spindle formation during cell replication. nih.gov

Table 2: Cytotoxic Activity of 5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-Thiosemicarbazone Derivatives

| Cell Line | Compound | IC50 (μM) | Reference |

| P3HR1 | 4-bromophenyl substituted derivative | 0.96 | nih.gov |

| P3HR1 Vin resistance | 4-bromophenyl substituted derivative | 0.89 | nih.gov |

| K562 | Cyclohexyl substituted derivative | 2.38 | nih.gov |

| K562 | Benzyl (B1604629) substituted derivative | 2.38 | nih.gov |

| HL-60 | Allyl substituted derivative | 1.13 | nih.gov |

The this compound scaffold has been a foundation for developing various anti-infective agents.

Antibacterial Activity: Chalcone (B49325) derivatives containing a trifluoromethoxy group have shown significant antibacterial activity. mdpi.comnih.gov Specifically, a chalcone bearing an indole ring and a trifluoromethoxy group, (E)-3-(1″H-indol-3″-yl)-1-[4′-(trifluoromethoxy)phenyl]prop-2-en-1-one, demonstrated potent activity against both Gram-positive and Gram-negative bacteria. mdpi.com This compound was found to be more active than benzyl penicillin against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Proteus vulgaris. mdpi.com Other studies have also indicated that indole derivatives with trifluoromethyl groups exhibit higher antibacterial potency. researchgate.nettandfonline.com N-benzyl indole derivatives with trifluoromethyl groups have also shown notable antibacterial activity. nih.gov

Antifungal Activity: The same trifluoromethoxy-substituted chalcone derivative, (E)-3-(1″H-indol-3″-yl)-1-[4′-(trifluoromethoxy)phenyl]prop-2-en-1-one, also exhibited strong antifungal activity against Candida albicans and Aspergillus niger, with activity comparable to or greater than the standard drug fluconazole. mdpi.comnih.gov In a comparative study, compounds with a trifluoromethoxy group were generally more effective than those with a trifluoromethyl group. mdpi.comnih.gov Other research has also explored the antifungal potential of trifluoromethyl-substituted indole derivatives against various plant pathogenic fungi. asianpubs.orgnih.gov

Antiviral Activity: Isatin (B1672199) derivatives, which are indole analogs, have been investigated as broad-spectrum antiviral agents. mdpi.com The introduction of a trifluoromethyl group has been a key strategy in developing potent antiviral compounds. For example, (Z)-2-(1-ethyl-5-fluoro-2-oxoindolin-3-ylidene)-N-(4-(trifluoromethyl)phenyl)hydrazinecarbothioamide showed excellent inhibitory activity against Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Vaccinia Virus (VV). nih.govresearchgate.net

Anti-tubercular Activity: Derivatives of 5-(trifluoromethoxy)-1H-indole-2,3-dione have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. nih.gov Several 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazones and their N-morpholinomethyl analogs were identified as potent inhibitors of M. tuberculosis growth. nih.gov Quantitative structure-activity relationship (QSAR) studies have been conducted on these derivatives to understand the structural requirements for their anti-tubercular activity. nih.govmui.ac.ir Additionally, isatin derivatives with a trifluoromethoxy group have shown antituberculous activity. dergipark.org.tr

Table 3: Anti-infective Activity of a Trifluoromethoxy-Indole Chalcone Derivative

| Pathogen | Compound | Activity | Reference |

| Staphylococcus aureus | (E)-3-(1″H-indol-3″-yl)-1-[4′-(trifluoromethoxy)phenyl]prop-2-en-1-one | MIC = 48 µM | mdpi.com |

| Bacillus subtilis | (E)-3-(1″H-indol-3″-yl)-1-[4′-(trifluoromethoxy)phenyl]prop-2-en-1-one | MIC = 24 µM | mdpi.com |

| Escherichia coli | (E)-3-(1″H-indol-3″-yl)-1-[4′-(trifluoromethoxy)phenyl]prop-2-en-1-one | More active than benzyl penicillin | mdpi.com |

| Proteus vulgaris | (E)-3-(1″H-indol-3″-yl)-1-[4′-(trifluoromethoxy)phenyl]prop-2-en-1-one | More active than benzyl penicillin | mdpi.com |

| Candida albicans | (E)-3-(1″H-indol-3″-yl)-1-[4′-(trifluoromethoxy)phenyl]prop-2-en-1-one | Zone of Inhibition = 22 mm | mdpi.com |

| Aspergillus niger | (E)-3-(1″H-indol-3″-yl)-1-[4′-(trifluoromethoxy)phenyl]prop-2-en-1-one | Zone of Inhibition = 26 mm | mdpi.com |

Anti-inflammatory Efficacy

Derivatives of the indole nucleus are well-known for their anti-inflammatory properties, with indomethacin being a classic example. amazonaws.com Research into novel indole derivatives continues to yield compounds with significant anti-inflammatory potential. rjptonline.orgcuestionesdefisioterapia.com Specifically, derivatives of 5-fluoro/(trifluoromethoxy)-1H-indole-2,3-dione have been investigated for their ability to modulate cytokine responses. nih.gov

In a study focused on developing agents with anti-interleukin-1 (IL-1) activity, a series of 5-fluoro/(trifluoromethoxy)-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazones) were synthesized and evaluated. nih.gov The pro-inflammatory cytokine IL-1 is a key driver in the pathogenesis of several inflammatory diseases. nih.gov Several of these compounds demonstrated non-toxic inhibitory effects on the IL-1 receptor (IL-1R). nih.gov Notably, compounds 78 and 81 from this series exhibited the strongest inhibitory effects on the IL-1R, with IC₅₀ values of 0.01 µM and 0.02 µM, respectively. nih.gov These findings highlight the potential of the trifluoromethoxy-indole scaffold in the development of potent anti-inflammatory agents targeting specific cytokine pathways. nih.gov

In other studies, indole derivatives with a trifluoromethyl substituent have also shown significant anti-inflammatory activity. rjptonline.orgamazonaws.com For instance, an (E)-N-(1-(4-chlorobenzyl)-2, 3-dioxoindolin-5-yl)-2-(-4(trifluoromethyl)benzylidene) hydrazinecarboxamide derivative displayed promising anti-inflammatory effects. rjptonline.org Another compound, N-((3-(4-fluoro-3-(trifluoromethyl) phenyl) isoxazol-5-yl) methyl) (5-methyl- 1H-indol-3-yl) methanamine hydrochloride, showed significant secretory phospholipase A2 (sPLA2) inhibition, an enzyme involved in inflammatory processes. amazonaws.com

Table 1: Anti-inflammatory Activity of 5-(Trifluoromethoxy)-1H-indole-2,3-dione Derivatives

| Compound | Target | IC₅₀ (µM) |

|---|---|---|

| 52 | IL-1R | 0.09 nih.gov |

| 65 | IL-1R | 0.07 nih.gov |

| 78 | IL-1R | 0.01 nih.gov |

| 81 | IL-1R | 0.02 nih.gov |

Modulatory Effects on Neurological Receptors and Systems

Indole derivatives have been studied for their interactions with various neurological receptors, including serotonin receptors. For example, certain indole derivatives have been identified as ligands for the serotonin 5-HT₁A and 5-HT₂A receptors. nih.gov A notable derivative, N-(3-{4-[3-(Trifluoromethyl)Phenyl]Piperazin-1-Yl}propyl)-1H-Indazole-3-carboxamide (D2AAK3), has been evaluated as a potential multi-target antipsychotic ligand. nih.gov While not a direct this compound, the inclusion of a trifluoromethylphenyl group highlights the relevance of fluorinated motifs in designing neurologically active agents.

Studies on Protease Activated Receptor (PAR4) Antagonism

Protease-activated receptor 4 (PAR4) is a key receptor on human platelets involved in thrombin-induced platelet activation and is a target for developing antiplatelet therapies. nih.govresearchgate.net A series of (1-Benzyl-3-(6-methoxypyrimidin-3-yl)-5-(trifluoromethoxy)-1H-indol-2-yl)methanols have been developed as selective PAR4 antagonists. nih.govacs.org

Within this series, specific compounds have demonstrated nanomolar potency and high selectivity against the anti-target PAR1. nih.govacs.org For instance, compound 9j , ((1-(2-Chlorobenzyl)-3-(6-methoxypyridin-3-yl)-5-(trifluoromethoxy)-1H-indol-2-yl)methanol), was identified as an equipotent PAR4 antagonist with an IC₅₀ of 445 nM in a PAC-1 assay and 435 nM in a P-Selectin assay. nih.gov Another derivative, 10h , showed even greater potency with a PAR4 IC₅₀ of 179 nM. nih.govacs.org Both compounds were found to be inactive against PAR1 (IC₅₀ > 30 µM). nih.gov These compounds represent the first indole-based small molecules to show PAR4 inhibitory activity against the native ligand, γ-thrombin. nih.gov

Further optimization led to the discovery of other potent PAR4 antagonists. For example, "PAR4 antagonist 6" (also referred to as compound 12 in some studies) showed IC₅₀ values of 134 nM for human PAR4 and 401 nM for mouse PAR4. medchemexpress.com The development of these selective PAR4 antagonists from the this compound scaffold provides valuable tools for studying thrombosis and hemostasis. nih.govnih.gov

Table 2: PAR4 Antagonistic Activity of this compound Derivatives

| Compound | Target | IC₅₀ (nM) | Selectivity (vs. PAR1) |

|---|---|---|---|

| 9j | hPAR4 (PAC-1) | 445 nih.gov | >67-fold (IC₅₀ > 30 µM) nih.gov |

| 10h | hPAR4 | 179 nih.govacs.org | >167-fold (IC₅₀ > 30 µM) nih.govacs.org |

| PAR4 antagonist 6 | hPAR4 (PAC-1) | 134 medchemexpress.com | Not specified |

| ML354 | PAR4 | 140 researchgate.net | 71-fold (vs. PAR1 IC₅₀ = 10 µM) researchgate.net |

HIV-1 Fusion Inhibition

The HIV-1 envelope glycoprotein (B1211001) gp41 is a critical component in the viral fusion process, making it an attractive target for antiviral drug development. nih.govsemanticscholar.org Indole-based compounds have been identified as potent inhibitors of HIV-1 fusion by targeting the hydrophobic pocket of gp41. nih.govsemanticscholar.orgsemanticscholar.org

Structure-activity relationship studies have been conducted on a basic indole scaffold to optimize its antiviral activity. semanticscholar.orgacs.org These efforts have led to the development of 6-substituted indole compounds with significant inhibitory potential against HIV-1. nih.gov The research confirmed that the hydrophobic pocket of gp41 is a valid target for low molecular weight fusion inhibitors, with a strong correlation observed between the experimental binding affinities of the compounds and their fusion inhibitory activity. nih.gov

One of the most active inhibitors from these studies, compound 6j , a 6-6' linked bisindole, demonstrated a binding affinity of 0.6 µM and an EC₅₀ of 0.2 µM against both cell-cell fusion and live virus replication. semanticscholar.orgacs.org Importantly, this compound was also effective against strains of HIV that are resistant to T20, a peptide fusion inhibitor. semanticscholar.orgacs.org While not all derivatives explicitly contain the trifluoromethoxy group, the broader class of 6-substituted indoles shows significant promise. Further research has also explored 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives as dual inhibitors of HIV-1 reverse transcriptase. mdpi.com

Table 3: HIV-1 Fusion Inhibitory Activity of an Indole Derivative

| Compound | Target | Binding Affinity (µM) | EC₅₀ (µM) |

|---|---|---|---|

| 6j | gp41 | 0.6 semanticscholar.orgacs.org | 0.2 semanticscholar.orgacs.org |

Cholinesterase and Aromatase Inhibition

Indole derivatives have been investigated for their potential to inhibit various enzymes, including cholinesterases and aromatase. ijpsr.com

Regarding aromatase inhibition, novel indole-imidazole derivatives have been synthesized and evaluated. ijpsr.com Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a therapeutic strategy for hormone-dependent breast cancer. nih.gov Among a series of tested compounds, 2-((1H-imidazol-1-yl)methyl)-1-(4-(trifluoromethyl)phenyl)-1H-indole was identified as the most active aromatase inhibitor. ijpsr.com This highlights the potential of combining the indole nucleus with other heterocyclic systems and trifluoromethyl-containing moieties to achieve potent enzyme inhibition. The use of a 6α-fluorotestosterone, a nonaromatizable androgen, has also been shown to be a competitive inhibitor of aromatase. nih.gov

Structure Activity Relationship Sar Studies and Rational Drug Design

Correlating Substituent Position and Nature with Biological Potency

In the development of inhibitors for the AAA ATPase p97, a target for cancer therapy, exploratory SAR studies revealed complex relationships that were not fully explained by simple electronic or steric factors. acs.orgescholarship.org A comparative study of C-5 substituted indoles showed that a trifluoromethoxy-analogue was a better biochemical match for the trifluoromethyl-substituted lead compound than a pentafluorosulfanyl-analogue. acs.orgescholarship.org This highlights the nuanced effects of different fluorine-containing groups. Interestingly, electronically divergent substituents like the C-5 methyl and nitro groups both resulted in low nanomolar activity, demonstrating the complexity of predicting potency based on electronic properties alone. acs.orgescholarship.org

Similarly, in the design of novel anti-inflammatory agents, SAR studies of indole-2-carboxamide derivatives showed that substitutions at various positions were critical for activity against tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov While this specific study focused on other substitutions, it underscores the principle that potency is exquisitely dependent on the substitution pattern around the core indole (B1671886) scaffold. nih.gov

Further research into antitubercular agents based on 1H-indole-2,3-dione derivatives also emphasizes the importance of substituents. researchgate.net The design of 5-fluoro and 5-trifluoromethoxy derivatives led to compounds with potent inhibitory effects on IL-1R-dependent responses, with some compounds showing IC50 values in the low nanomolar range (0.01–0.06 µM). researchgate.net This indicates that the trifluoromethoxy group at the C-5 position is highly favorable for this particular biological target. researchgate.net

Table 1: Impact of Indole C-5 Substituent on p97 ATPase Inhibition

| Substituent at C-5 | Relative Potency Profile | Reference |

|---|---|---|

| -OCHF2 | Biochemically a better match to the -CF3 lead than the -SF5 analogue. | acs.orgescholarship.org |

| -CF3 | Lead structure with low nanomolar to double-digit micromolar IC50 values. | acs.orgescholarship.org |

| -SF5 | Exhibited a 430-fold lower p97 inhibitory activity compared to the nitro-derivative, despite similar electron-depleting effects. | acs.orgescholarship.org |

| -NO2 | Showed low nanomolar activity, similar to the methyl-analogue. | acs.orgescholarship.org |

| -CH3 | Showed low nanomolar activity, despite being electronically divergent from the nitro-analogue. | acs.orgescholarship.org |

Optimization Strategies for 6-(Trifluoromethoxy)-1H-indole-based Leads

Once a lead compound containing the this compound moiety is identified, medicinal chemists employ various strategies to optimize its properties, aiming for enhanced potency, selectivity, and improved pharmacokinetic profiles.

A notable example is the development of selective inhibitors for secreted phospholipase A2 type X (sPLA2-X), a potential target for atherosclerosis. nih.gov Starting from a fragment-derived hit, a lead optimization campaign was undertaken. The initial lead compound, while promising, required further optimization to improve its selectivity over other sPLA2 isoforms and its metabolic stability. nih.gov This led to the design of (-)-2-{2-[carbamoyl-6-(trifluoromethoxy)-1H-indol-1-yl]pyridine-2-yl}propanoic acid. The incorporation of the this compound moiety was a key step in achieving a novel, potent, and selective inhibitor with a desirable pharmacokinetic profile, characterized by high absorption and low clearance. nih.gov The synthesis involved coupling 6-trifluoromethoxy-indole-2-carboxylic acid with appropriate heterocyclic halides. nih.gov

Table 2: Optimization of an sPLA2-X Inhibitor Lead

| Optimization Goal | Strategy | Outcome | Reference |

|---|---|---|---|

| Improve sPLA2 Isoform Selectivity | Structure-based evolution of the initial fragment hit. | Led to a series with bidentate coordination to the catalytic calcium ion. | nih.gov |

| Enhance Metabolic Stability & Potency | Incorporation of the this compound moiety and other modifications. | Design of a novel, potent, and selective inhibitor with high absorption and low clearance. | nih.gov |

Design of Novel Scaffolds Featuring this compound Moiety

The unique properties of the this compound moiety make it an attractive building block for the design of entirely new molecular scaffolds, particularly for complex diseases requiring multi-target approaches.

In the field of Alzheimer's disease (AD) research, there is a growing focus on developing multi-target directed ligands (MTDLs) that can address the various pathological factors of the disease, such as Aβ accumulation, tau hyperphosphorylation, and neuroinflammation. researchgate.net The indole scaffold is considered a privileged structure for this purpose due to its inherent neuroprotective and anti-inflammatory activities. researchgate.net Hybrid molecules that combine the indole core with other pharmacophores are being extensively researched. The this compound unit can be incorporated into these novel hybrid scaffolds to potentially enhance potency, improve the pharmacokinetic profile, and provide synergistic effects. researchgate.net For example, research into 2-amino-6-trifluoromethoxy benzothiazole (B30560) derivatives for AD highlights the use of this functional group in building new chemical entities for complex neurodegenerative disorders. researchgate.net

The design of the sPLA2-X inhibitor (-)-2-{2-[carbamoyl-6-(trifluoromethoxy)-1H-indol-1-yl]pyridine-2-yl}propanoic acid also represents the creation of a novel scaffold. nih.gov This molecule was designed through a process that started with a fragment hit and evolved into a more complex structure, demonstrating how the this compound moiety can be a key component in constructing novel inhibitors from the ground up. nih.gov This rational design approach, moving from a simple fragment to a complex, highly optimized molecule, exemplifies the power of using specific building blocks to create new therapeutic agents. nih.gov

Computational Chemistry and Molecular Modeling in 6 Trifluoromethoxy 1h Indole Research

In Silico Methodologies for Target Identification and Mechanism Elucidation

In silico methods are pivotal in the early stages of drug discovery for identifying potential biological targets and elucidating the mechanism of action of 6-(trifluoromethoxy)-1H-indole derivatives. chula.ac.thnih.gov By leveraging computational power, researchers can screen vast libraries of compounds against various protein targets to predict binding affinities and identify potential lead candidates. chula.ac.th

One of the primary applications of in silico methodologies is in target identification. For instance, computational approaches can be used to screen this compound derivatives against a panel of known protein targets associated with a particular disease. This allows for the rapid identification of potential protein-ligand interactions that can be further validated experimentally. The indole (B1671886) nucleus itself is a versatile scaffold known to interact with a multitude of protein structures, and computational tools help to refine this search by considering the specific contributions of the trifluoromethoxy group. chula.ac.th

Furthermore, in silico techniques are instrumental in elucidating the mechanism of action. By simulating the interaction between a this compound derivative and its putative target, researchers can gain a deeper understanding of the binding mode and the key amino acid residues involved in the interaction. nih.gov This information is crucial for optimizing the lead compound to enhance its potency and selectivity. For example, understanding how the trifluoromethoxy group influences binding can guide the synthesis of new analogs with improved pharmacological profiles.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of ligands to their receptor targets. acs.org These methods provide detailed atomic-level insights into the ligand-receptor interactions that govern biological activity. acs.orgnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. acs.org For this compound derivatives, docking studies can be used to screen virtual libraries of compounds against a specific target, such as an enzyme or a receptor, to identify potential inhibitors or modulators. The trifluoromethoxy group, with its steric bulk and strong electron-withdrawing properties, can significantly influence the binding affinity and selectivity of the indole scaffold. Docking algorithms can help to visualize how this group fits into the binding pocket and interacts with surrounding amino acid residues.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. mdpi.comacs.org These simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the receptor, as well as the explicit presence of solvent molecules. MD simulations can reveal the stability of the predicted binding pose from docking, identify key intermolecular interactions such as hydrogen bonds and hydrophobic contacts, and calculate the binding free energy of the complex. nih.gov For instance, MD simulations of this compound derivatives bound to their target can help to understand the conformational changes that occur upon binding and the role of the trifluoromethoxy group in stabilizing the complex. mdpi.com

A study on 1-(thiomorpholin-4-ylmethyl)/benzyl-5-trifluoromethoxy-2-indolinones utilized molecular docking to analyze the possible binding interactions at the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). tandfonline.com The results indicated that the most potent inhibitor, compound 6g, showed strong binding interactions with the target enzymes. tandfonline.com

| Computational Technique | Application in this compound Research | Key Insights |

| Molecular Docking | Predicting the binding orientation of derivatives in target protein active sites. tandfonline.com | Identification of key interacting residues and initial assessment of binding affinity. tandfonline.com |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-receptor complex. nih.govmdpi.com | Assessment of binding stability, conformational changes, and calculation of binding free energies. nih.govmdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Trifluoromethoxy-Indole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is particularly useful in drug design for predicting the activity of novel compounds and for optimizing lead structures.

In the context of trifluoromethoxy-indole derivatives, QSAR models can be developed to predict their activity against various biological targets. nih.gov The process involves generating a set of molecular descriptors for each compound in a training set, which quantify various physicochemical properties such as electronic, steric, and hydrophobic characteristics. These descriptors are then correlated with the experimentally determined biological activity (e.g., IC50 values) using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). nih.govneliti.com

A QSAR study on a series of 5-methyl/trifluoromethoxy-1H-indole-2,3-dione-3-thiosemicarbazone derivatives as anti-tubercular agents demonstrated the utility of this approach. nih.gov The study found a linear relationship between the principal components derived from molecular descriptors and the inhibitory activity of the compounds, with the model explaining 73% of the variance in activity. nih.gov Such models can highlight the structural features that are crucial for activity. For example, a QSAR model might reveal that the presence of the trifluoromethoxy group at a specific position is positively correlated with the desired biological effect, while other substituents might have a negative impact. unar.ac.id This information provides valuable guidance for the rational design of new, more potent trifluoromethoxy-indole derivatives. nih.gov

| QSAR Model Component | Description | Relevance to Trifluoromethoxy-Indole Derivatives |

| Molecular Descriptors | Numerical values representing molecular properties (e.g., electronic, steric, topological). nih.gov | Quantify the influence of the trifluoromethoxy group and other substituents on the overall properties of the indole scaffold. nih.gov |

| Statistical Method | Algorithms (e.g., MLR, PLS, ANN) used to build the predictive model. neliti.com | Establish a robust correlation between the descriptors and the observed biological activity. neliti.com |

| Model Validation | Internal and external validation techniques to assess the predictive power of the model. nih.gov | Ensures the reliability of the QSAR model for predicting the activity of new, untested trifluoromethoxy-indole derivatives. nih.gov |

Density Functional Theory (DFT) Applications in Understanding Reactivity and Conformation

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and solids. researchgate.networldscientific.com In the research of this compound, DFT calculations provide valuable insights into the molecule's reactivity, conformational preferences, and spectroscopic properties. researchgate.netnih.gov

DFT can be used to calculate a variety of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. researchgate.netacs.org The HOMO-LUMO energy gap is a particularly important parameter as it relates to the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap generally indicates higher reactivity. researchgate.net

For this compound, DFT calculations can help to understand how the electron-withdrawing trifluoromethoxy group influences the electron distribution within the indole ring system. This, in turn, affects the molecule's reactivity towards electrophilic and nucleophilic attack. Furthermore, DFT can be used to study the conformational landscape of flexible this compound derivatives, identifying the most stable conformers and the energy barriers between them. acs.org This information is crucial for understanding how these molecules interact with their biological targets.

Experimental spectroscopic data, such as FT-IR and UV-Vis spectra, can be compared with theoretically calculated spectra from DFT to validate the computational model and aid in the structural characterization of newly synthesized compounds. researchgate.net

| DFT Calculation | Information Gained | Significance for this compound |

| Geometry Optimization | Provides the most stable 3D structure of the molecule. researchgate.net | Determines the preferred conformation for receptor binding. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Indicates regions of electrophilicity and nucleophilicity and predicts reactivity. researchgate.netacs.org | Explains the influence of the trifluoromethoxy group on the indole's chemical behavior. |

| Vibrational Frequencies | Predicts the infrared and Raman spectra. researchgate.net | Aids in the experimental characterization of synthesized derivatives. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution and identifies sites for intermolecular interactions. researchgate.net | Highlights potential hydrogen bonding sites and other non-covalent interactions. |

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Separation Methods

Chromatographic techniques are essential for separating "6-(Trifluoromethoxy)-1H-indole" from complex mixtures, such as reaction media or biological samples. The choice of method depends on the volatility, polarity, and concentration of the analyte.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for the analysis of non-volatile or thermally labile indole (B1671886) derivatives. These methods utilize a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.

In the analysis of indole compounds, reversed-phase HPLC is commonly employed, often using a C18 column. researchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid additive such as formic acid to improve peak shape and resolution. nih.gov For instance, a gradient elution might start with a low percentage of the organic solvent, which is gradually increased to elute compounds of increasing hydrophobicity. nih.gov UPLC, an advancement of HPLC, uses smaller particle sizes in the column packing (typically <2 µm), which allows for higher flow rates and pressures, resulting in faster analysis times and improved resolution. nih.govacs.org

Derivatives of "this compound" have been successfully analyzed using these techniques. For example, in the study of a novel sPLA2-X inhibitor, preparative chiral HPLC was used to separate enantiomers of a derivative. nih.gov Similarly, UPLC-MS has been used to determine the retention time of complex derivatives. nih.gov

Table 1: HPLC and UPLC Parameters for Indole Analysis

| Parameter | HPLC | UPLC |

| Column | C18 | ACQUITY UPLC BEH C18 |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Water/Acetonitrile with 0.1% Formic Acid |

| Detection | UV, Diode Array Detector (DAD) | Mass Spectrometry (MS) |

| Application | Purity determination, quantification | High-throughput analysis, metabolite identification |

Gas Chromatography (GC)

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. mdpi.com In GC, the sample is vaporized and transported by an inert gas (the mobile phase) through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column walls.

GC analysis of "this compound" would typically involve injection of a solution of the compound into a heated inlet. The compound would then be separated on a column such as a 5% phenyl 95% dimethylpolysiloxane (HP-5MS) column. dea.gov The oven temperature is programmed to increase over time to facilitate the elution of compounds with different volatilities. dea.gov Flame ionization detectors (FID) or mass spectrometers (MS) are commonly used for detection. rsc.orgscholarsresearchlibrary.com GC has been used to confirm the purity of commercially available 6-(trifluoromethyl)indole, a structurally related compound. thermofisher.com

Counter-Current Chromatography (CCC, HPCCC, HSCCC)

Counter-current chromatography is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can sometimes lead to irreversible adsorption of the sample. In CCC, the separation occurs between two immiscible liquid phases, one stationary and one mobile. High-performance counter-current chromatography (HPCCC) and high-speed counter-current chromatography (HSCCC) are advanced versions of this technique that offer higher efficiency and faster separation times. While specific applications for "this compound" are not widely documented, CCC is a valuable tool for the isolation and purification of natural products and synthetic compounds, including various indole alkaloids.

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and composition of "this compound".

Mass Spectrometry (MS) and Hyphenated Techniques (GC-MS, LC-MS, UPLC-MS/MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. When coupled with chromatographic techniques (hyphenation), it becomes a highly selective and sensitive tool for identifying and quantifying compounds in complex mixtures. mdpi.com

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.com It is ideal for the analysis of volatile indole derivatives. The mass spectrum of a compound provides a unique fingerprint that can be compared to spectral libraries for identification. nih.gov

LC-MS and UPLC-MS/MS are indispensable for the analysis of less volatile and more polar indole derivatives. researchgate.net In these techniques, the eluent from the HPLC or UPLC column is introduced into the mass spectrometer. researchgate.net Electrospray ionization (ESI) is a common ionization technique used for these applications. researchgate.netcumhuriyet.edu.tr Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, which can be used to obtain detailed structural information and to quantify compounds with high specificity and sensitivity, even at very low concentrations. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. cumhuriyet.edu.trsemanticscholar.org

Table 2: Mass Spectrometry Data for Indole Derivatives

| Compound | Ionization Mode | Observed m/z [M+H]+ | Reference |

| 2-(5-(4-(trifluoromethoxy)benzylthio)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-indole-3-carbaldehyde | ESI | 434.2 | publish.csiro.au |

| 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone] | ESI(+) | 425 | cumhuriyet.edu.tr |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. semanticscholar.orgsmolecule.com

¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it. For indole derivatives, the aromatic protons typically appear in the region of δ 6.5-8.5 ppm, while the N-H proton of the indole ring often appears as a broad singlet at a higher chemical shift. semanticscholar.orgnih.gov

¹³C NMR provides information about the different types of carbon atoms in a molecule. The chemical shifts of carbon atoms are also dependent on their electronic environment. In "this compound," the trifluoromethoxy group would significantly influence the chemical shifts of the aromatic carbons to which it is attached. The carbon of the CF₃ group typically appears as a quartet due to coupling with the fluorine atoms. nih.govcumhuriyet.edu.tr

Detailed 1D and 2D NMR experiments, such as COSY, HMQC, and HMBC, can be used to definitively assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule. semanticscholar.org

Table 3: Representative NMR Data for a Substituted Indole

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR | |

| Aromatic Protons | 6.8 - 8.3 |

| Indole N-H | 11.3 - 11.6 |

| ¹³C NMR | |

| Aromatic Carbons | 102 - 159 |

| Amide Carbonyl | ~163 |

| Note: Data is generalized from various indole structures and may not be specific to this compound. nih.gov |

Infrared (IR) Spectroscopy

The presence of the indole N-H group is typically confirmed by a stretching vibration in the region of 3400-3300 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations of the benzene (B151609) and pyrrole (B145914) rings appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic system are observed in the 1620-1450 cm⁻¹ range. researchgate.net

The trifluoromethoxy (-OCF₃) group is characterized by strong absorption bands. The C-F stretching vibrations are particularly intense and typically appear in the 1200-1100 cm⁻¹ region. mdpi.com Additionally, the C-O-C stretching vibration of the ether linkage is expected to be present. For instance, studies on related trifluoromethoxy-substituted compounds have identified -OCF₃ absorption bands around 1206 cm⁻¹. semanticscholar.org

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source |

| Indole N-H | Stretch | 3400 - 3300 | researchgate.net |

| Aromatic C-H | Stretch | > 3000 | researchgate.net |

| Aromatic C=C | Stretch | 1620 - 1450 | researchgate.net |

| C-F (in -OCF₃) | Stretch | 1200 - 1100 | mdpi.com |

| C-O-C (ether) | Stretch | ~1206 | semanticscholar.org |

Note: The exact positions of the peaks can be influenced by the sample's physical state (e.g., solid, liquid) and the solvent used.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. researchgate.net The indole ring system is the primary chromophore in this compound, responsible for its characteristic UV absorption profile. The spectrum is a result of π → π* transitions within the conjugated aromatic system.

While specific spectral data for this compound is not extensively detailed in the reviewed literature, the UV spectrum of the parent indole molecule in ethanol (B145695) typically shows two main absorption bands: a strong peak around 220 nm and a broader band with fine structure between 260 and 290 nm. The substitution at the 6-position with a trifluoromethoxy group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima (λmax) and potentially alter the intensity of the absorption bands. researchgate.net The analysis of related trifluoromethyl-substituted indoles has been performed using UV detection, indicating their strong absorbance in the UV range. nih.gov

Table 2: Expected UV-Visible Absorption Data for this compound

| Chromophore | Transition | Expected λmax (nm) | Solvent |

| Indole Ring System | π → π | > 220 | Ethanol/Methanol |

| Indole Ring System | π → π | > 260-290 | Ethanol/Methanol |

Note: These values are estimations based on the parent indole structure. The actual λmax values must be determined experimentally.

Sample Preparation and Enrichment Strategies (e.g., Solid Phase Extraction - SPE)

Effective sample preparation is critical for the accurate quantification of this compound, especially when it is present in complex matrices like biological fluids or environmental samples. Solid Phase Extraction (SPE) is a widely used technique for the selective isolation and pre-concentration of analytes from a sample. biotage.comphenomenex.com

The choice of SPE sorbent and solvent system is tailored to the physicochemical properties of the target analyte. Given the aromatic indole structure, this compound is a relatively non-polar compound, making reversed-phase SPE a suitable approach. In this method, a non-polar stationary phase (e.g., C18-silica) is used to retain the analyte from a polar aqueous sample.

A general SPE procedure involves four main steps: conditioning, loading, washing, and elution. nih.gov For trifluoromethyl-substituted indoles, studies have utilized liquid-liquid extraction with solvents like ethyl acetate (B1210297) as a preliminary step before analysis, which can be adapted to an SPE format. nih.gov The optimization of parameters such as sample pH, eluent type, and solvent volume is crucial for achieving high recovery and purity. researchgate.net

Table 3: General Protocol for Solid Phase Extraction (SPE) of this compound

| Step | Purpose | Typical Solvents/Reagents | Key Considerations |

| 1. Conditioning | To activate the sorbent and ensure reproducible retention. | Methanol followed by deionized water or an appropriate buffer. | The final conditioning solvent should match the sample matrix. |

| 2. Loading | To apply the sample to the SPE cartridge and retain the analyte. | The sample, often pre-treated (e.g., pH adjusted, diluted). | The flow rate must be slow enough to allow for effective analyte-sorbent interaction. |

| 3. Washing | To remove interfering compounds and impurities. | A weak solvent mixture (e.g., water/methanol) that elutes interferences but not the analyte. | The wash solvent strength is critical to avoid loss of the target compound. |

| 4. Elution | To desorb the purified analyte from the sorbent. | A strong, non-polar organic solvent such as methanol, acetonitrile, or ethyl acetate. | The elution volume should be minimized to ensure a concentrated sample for subsequent analysis. |

This systematic approach allows for the efficient enrichment of this compound, enhancing the sensitivity and reliability of subsequent analytical measurements by techniques like HPLC-UV or LC-MS. smolecule.com

Future Directions and Emerging Research Avenues for 6 Trifluoromethoxy 1h Indole

The scientific community continues to vigorously explore 6-(trifluoromethoxy)-1H-indole and its related compounds, aiming to refine their characteristics and fully realize their therapeutic promise. This section outlines the forward-looking research and developing trends that are defining the future of this significant class of molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(Trifluoromethoxy)-1H-indole, and how can reaction conditions be optimized?

- Methodology :

- Copper-catalyzed cyclization : Adapt protocols from analogous indole syntheses (e.g., CuI-mediated coupling in PEG-400/DMF mixtures for regioselective trifluoromethoxy introduction) .

- Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to protect the indole nitrogen during trifluoromethoxy functionalization, followed by acidic deprotection .

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjust stoichiometry (e.g., 1.2 equivalents of 3-Ethynylanisole) to improve yields .

Q. How can the structure and purity of this compound be confirmed?

- Analytical techniques :

- NMR spectroscopy : Use NMR to verify aromatic proton splitting patterns and NMR to confirm the trifluoromethoxy group (-OCF, δ ~ -55 to -58 ppm) .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (CHFNO, theoretical MW: 201.05) via FAB-HRMS .

- HPLC : Assess purity (>98%) using a C18 column and acetonitrile/water gradient .

Q. What are the key physicochemical properties of this compound?

- Data :

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | CHFNO | |

| Melting point | ~199–201°C (analogous indole derivatives) | |

| Solubility | Low in water; soluble in DMSO, DMF |

- Electronic effects : The -OCF group is strongly electron-withdrawing, influencing reactivity in electrophilic substitution (e.g., reduced activity at the 5-position) .

Advanced Research Questions

Q. How does the trifluoromethoxy group impact the biological activity of indole derivatives compared to other substituents?

- Mechanistic insights :

- Lipophilicity : The -OCF group increases logP (by ~1.5 vs. -OCH), enhancing membrane permeability in cellular assays .

- Metabolic stability : Fluorinated groups resist oxidative metabolism, improving pharmacokinetic profiles in preclinical models .

- Case study : Compare IC values of this compound derivatives against 6-methoxy analogs in kinase inhibition assays .

Q. What strategies resolve contradictions in reported biological data for this compound derivatives?

- Troubleshooting :

- Purity verification : Re-evaluate compounds via HPLC to rule out impurities (e.g., residual CuI in click chemistry products) .

- Assay conditions : Test activity across multiple pH levels (e.g., 6.5–7.4) and buffer systems (PBS vs. HEPES) to identify confounding factors .

- Orthogonal assays : Confirm antimicrobial activity via both broth microdilution and agar diffusion methods .

Q. How can computational methods guide the design of this compound-based inhibitors?

- Methodology :

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or serotonin receptors) .

- DFT calculations : Calculate Fukui indices to predict sites for electrophilic attack, aiding functionalization strategies .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC values to optimize activity .

Q. What are the safety and handling protocols for this compound in laboratory settings?

- Guidelines :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (no GHS hazard classification reported, but caution advised) .

- Waste disposal : Collect organic waste in designated containers for incineration by licensed facilities .

Data-Driven Research Considerations

Q. How can crystallography and spectroscopy elucidate the solid-state behavior of this compound?

- Techniques :

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., monoclinic P2/c space group observed in analogous indoles) .

- IR spectroscopy : Identify C-F stretching vibrations (~1100–1200 cm) to confirm trifluoromethoxy incorporation .

Q. What synthetic challenges arise in scaling up this compound, and how can they be mitigated?

- Scale-up issues :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.